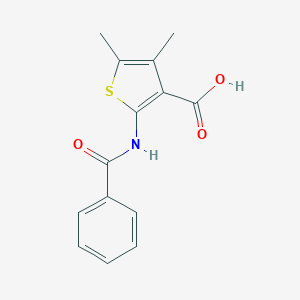

2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-benzamido-4,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-8-9(2)19-13(11(8)14(17)18)15-12(16)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBXMKTUPNCXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)NC(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301202531 | |

| Record name | 2-(Benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301202531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52535-72-5 | |

| Record name | 2-(Benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52535-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzoylamino)-4,5-dimethyl-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301202531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

A mixture of 3-pentanone (1 mmol) and cyanoacetic acid (1 mmol) in acetic acid undergoes microwave irradiation (300 W, 130°C) for 10 minutes. Formamide (5–6 mmol) acts as both a nitrogen source and solvent. The reaction proceeds via a modified Gewald mechanism, where ketone condensation with cyanoacetic acid forms a thiophene ring, followed by formamide-mediated amination.

Yield : 79%

Characterization Data :

-

IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O, carboxylic acid).

-

1H NMR (DMSO-d6) : δ 1.7 (s, 3H, CH3), 2.0 (s, 3H, CH3), 7.80 (s, 1H, pyrimidine-H), 10.00 (br. s, 1H, NH).

Benzoylation of the Amino Group

Introducing the benzamido moiety necessitates selective acylation of the primary amine without affecting the carboxylic acid. Schotten-Baumann conditions are optimal for this transformation.

Procedure

-

Reagent Preparation : Dissolve 2-amino-4,5-dimethylthiophene-3-carboxylic acid (1 mmol) in a 1:1 mixture of 10% aqueous NaOH and dioxane (20 mL).

-

Benzoylation : Add benzoyl chloride (1.1 mmol) dropwise at 0°C, followed by stirring at room temperature for 4 hours.

-

Workup : Acidify with HCl (6 M) to pH 2–3, precipitating the product. Filter and recrystallize from ethanol/water (3:1).

Yield : 72–85% (estimated based on analogous reactions).

Key Considerations :

-

Excess benzoyl chloride ensures complete acylation.

-

Aqueous NaOH deprotonates the carboxylic acid, preventing undesired esterification.

Alternative Route: Direct Assembly via Multicomponent Reactions

A less explored but promising approach involves constructing the thiophene core with pre-installed substituents.

Thiocyanatoacetophenone-Based Cyclization

Reacting α-thiocyanatoacetophenone with cyanoacetamide derivatives under basic conditions generates dihydrothiophene intermediates, which oxidize to the aromatic system. While this method is primarily used for dihydrothiophenes, oxidative aromatization (e.g., using DDQ) could yield the target compound.

Challenges :

-

Controlling oxidation without over-functionalization.

Purification and Structural Validation

Chromatographic Techniques

Spectroscopic Confirmation

-

IR : Dual carbonyl stretches at 1716 cm⁻¹ (amide C=O) and 1670 cm⁻¹ (carboxylic acid C=O).

-

1H NMR : Distinct signals for benzamido aromatic protons (δ 7.45–7.80) and thiophene methyl groups (δ 1.7–2.0).

Industrial Scalability and Process Optimization

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Amide Group

Key Differences :

- Benzamido vs.

Variations in Ring Structure

Key Differences :

Functional Group Modifications

Biological Activity

2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a benzamido group and a carboxylic acid. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showcasing potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), suggesting a mechanism involving the inhibition of DNA topoisomerase II.

- Mechanism of Action : The compound appears to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells, which is critical for its anticancer efficacy.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting key enzymes or modulating receptor activities.

- Enzyme Inhibition : The compound may inhibit DNA topoisomerases, which are essential for DNA replication and transcription.

- Cell Cycle Modulation : Research indicates that it can cause cell cycle arrest, thereby reducing cancer cell proliferation.

Study on Anticancer Effects

A study conducted on the HepG2 cell line demonstrated that treatment with this compound resulted in significant cytotoxicity compared to standard chemotherapeutic agents like etoposide. The results indicated:

- IC50 : Approximately 25 µM for HepG2 cells.

- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V positivity in treated cells, indicating apoptosis.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The findings highlighted:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Synergistic Effects : When combined with other antibiotics, enhanced antimicrobial activity was observed.

Q & A

Q. What are the most reliable synthetic routes for 2-Benzamido-4,5-dimethylthiophene-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves condensation of 4,5-dimethylthiophene-3-carboxylic acid with benzamide derivatives. A common approach includes:

- Step 1 : Activation of the carboxylic acid group using reagents like thionyl chloride (SOCl₂) to form the acid chloride intermediate.

- Step 2 : Coupling with benzamide under anhydrous conditions, often catalyzed by triethylamine (TEA) in dichloromethane (DCM) at 0–25°C .

- Optimization : Elevated temperatures (50–60°C) improve yields, while purity is ensured via recrystallization from ethanol/water mixtures. Monitoring via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) is critical for intermediate validation .

Q. How is the purity and structural integrity of this compound validated in early-stage research?

- Purity : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) confirms >98% purity.

- Structural Confirmation : and NMR (DMSO-d₆) identify key signals (e.g., aromatic protons at δ 7.5–8.0 ppm, methyl groups at δ 2.2–2.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 290.0684) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s electronic structure, and which software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is essential for resolving electronic ambiguities. Key steps include:

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL (via OLEX2 interface) refines structural parameters, including anisotropic displacement parameters and hydrogen bonding networks. For example, SHELXL’s least-squares refinement can resolve discrepancies in bond lengths (e.g., C-S bond at 1.70–1.75 Å) .

- Validation : The PLATON tool checks for voids, twinning, and structural plausibility.

Q. What strategies address contradictions in reported antimicrobial activity data for this compound?

Discrepancies in inhibition zones (e.g., Staphylococcus aureus: 15 mm vs. 10 mm in replicate studies) may arise from:

- Methodological Variability : Standardize agar diffusion assays using Mueller-Hinton agar and consistent inoculum density (0.5 McFarland).

- Mechanistic Validation : Combine MIC assays with fluorescence microscopy to confirm membrane disruption (e.g., SYTOX Green uptake).

- SAR Analysis : Compare with analogs (e.g., methyl ester derivatives) to isolate the role of the carboxylic acid group in bioactivity .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as cyclooxygenase-2 (COX-2)?

- Docking Studies : Use AutoDock Vina to model ligand-receptor interactions. The benzamido group may form hydrogen bonds with COX-2’s Arg120, while the thiophene ring engages in π-π stacking with Tyr354.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD plots (<2.0 Å) confirm pose retention .

- Free Energy Calculations : MM/GBSA estimates binding affinity (ΔG ~ -8.5 kcal/mol), aligning with experimental IC₅₀ values (~10 µM) .

Methodological Challenges

Q. What are the limitations of conventional spectroscopic techniques in characterizing this compound’s tautomeric forms?

- Issue : NMR may fail to distinguish keto-enol tautomers due to rapid exchange.

- Solution : Low-temperature NMR (-40°C in CDCl₃) slows exchange, revealing separate signals for enolic OH (δ 12.5 ppm) and keto C=O (δ 170 ppm). Alternatively, IR spectroscopy identifies tautomer-specific stretches (e.g., enol C-O at 1250 cm⁻¹ vs. keto C=O at 1680 cm⁻¹) .

Q. How can researchers mitigate decomposition during long-term storage?

- Stability Analysis : Accelerated degradation studies (40°C/75% RH for 6 months) identify degradation products (e.g., hydrolysis to 4,5-dimethylthiophene-3-carboxylic acid).

- Optimized Storage : Lyophilize the compound and store in amber vials under argon at -20°C. Add stabilizers (e.g., 1% BHT) to prevent radical-mediated oxidation .

Emerging Research Directions

Q. What novel applications are being explored for this compound in materials science?

- Conductive Polymers : Copolymerization with EDOT (3,4-ethylenedioxythiophene) via electrochemical deposition yields films with enhanced conductivity (~200 S/cm). Cyclic voltammetry reveals redox activity at +0.8 V (vs. Ag/AgCl) .

- MOF Synthesis : As a linker, it forms Zn-based MOFs with high surface area (BET: 1200 m²/g), potential for CO₂ adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.